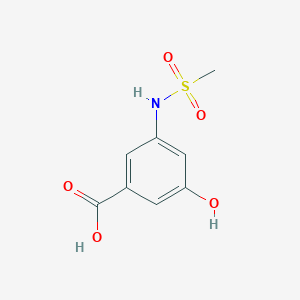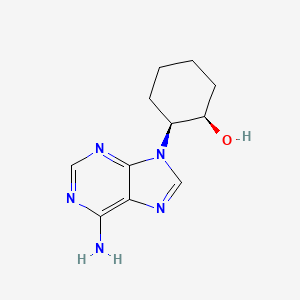
3-Hydroxy-5-(methylsulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methylsulfonamido group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(methylsulfonamido)benzoic acid typically involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of a methylsulfonamido group. One common method includes:
Sulfonation: Reacting 3-hydroxybenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group.
Amination: Treating the sulfonyl chloride intermediate with methylamine to form the methylsulfonamido derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic or neutral conditions.
Major Products
Oxidation: Formation of 3-hydroxy-5-(methylsulfonyl)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(methylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-5-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-(methylsulfonamido)benzoic acid
- 3-Hydroxy-4-(methylsulfonamido)benzoic acid
- 3-Hydroxy-5-(ethylsulfonamido)benzoic acid
Uniqueness
3-Hydroxy-5-(methylsulfonamido)benzoic acid is unique due to the specific positioning of the hydroxyl and methylsulfonamido groups, which confer distinct chemical properties and reactivity. This compound’s unique structure allows for specific interactions in biological systems and specialized applications in chemical synthesis.
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
3-hydroxy-5-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12) |
Clé InChI |
XPCOEDMQLLTOQP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)









![tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11879028.png)


